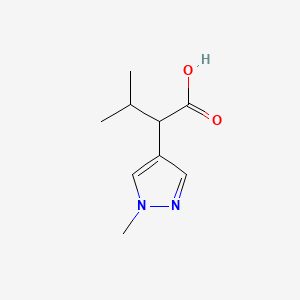

3-methyl-2-(1-methyl-1H-pyrazol-4-yl)butanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

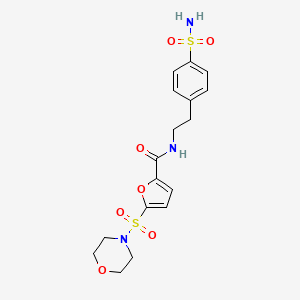

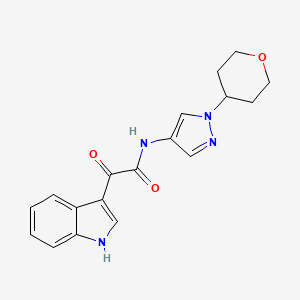

The compound “3-methyl-2-(1-methyl-1H-pyrazol-4-yl)butanoic acid” is a complex organic molecule that contains a pyrazole ring. Pyrazole is a heterocyclic compound characterized by a 5-membered ring with three carbon atoms and two nitrogen atoms .

Synthesis Analysis

While the specific synthesis pathway for this compound is not available, pyrazole compounds are generally synthesized through the reaction of α,β-unsaturated carbonyl compounds with hydrazine .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrazole ring, a carboxylic acid group, and two methyl groups .Chemical Reactions Analysis

Pyrazole compounds are known to undergo a variety of chemical reactions, including reactions with electrophiles at the 3-position, nucleophilic substitution reactions at the 5-position, and reactions with acids and bases .Scientific Research Applications

Germination Inhibitory Constituents

Research on natural compounds has identified germination inhibitory constituents from various plant sources. For instance, compounds isolated from the flowers of Erigeron annuus have shown inhibitory effects on the germination of lettuce seeds, highlighting the potential application of these compounds in agricultural practices to control unwanted plant growth. Among the isolated compounds, derivatives similar to "3-methyl-2-(1-methyl-1H-pyrazol-4-yl)butanoic acid" have demonstrated significant bioactivity, suggesting their role in natural plant defense mechanisms and potential utility in developing natural herbicides or growth regulators (Oh et al., 2002).

Catalysis and Green Chemistry

The synthesis of tetrahydrobenzo[b]pyran derivatives using basic ionic liquids as catalysts exemplifies the application of "this compound" in facilitating green chemistry practices. These reactions, characterized by high yields and the absence of organic solvents, underscore the compound's relevance in developing environmentally friendly synthetic methodologies (Ranu et al., 2008).

Synthetic Ion Channels

The use of "this compound" derivatives in the design of synthetic ion channels represents a fascinating intersection between organic synthesis and materials science. These compounds can be engineered to exhibit photolabile properties, enabling the optical gating of nanofluidic devices. This application demonstrates the potential of such molecules in the development of advanced materials for controlled transport and release mechanisms, applicable in drug delivery systems and biosensing technologies (Ali et al., 2012).

Antioxidant Phenolic Compounds

While not directly related to "this compound," research on antioxidant phenolic compounds from walnut kernels (Juglans regia L.) illustrates the broader context of investigating natural products for their health-beneficial properties. These studies serve to highlight the diverse biological activities that compounds similar to "this compound" might possess, potentially including antioxidant, anti-inflammatory, or other pharmacologically relevant effects (Zhang et al., 2009).

Future Directions

Mechanism of Action

Target of Action

Similar compounds, such as 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1h-pyrazol-5-ols), have been shown to be cytotoxic to several human cell lines .

Mode of Action

Related compounds have been shown to exhibit cytotoxic properties, suggesting that they may interact with cellular targets to induce cell death .

Biochemical Pathways

Related compounds have been shown to exhibit a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .

Result of Action

Related compounds have been shown to exhibit cytotoxic properties, suggesting that they may induce cell death .

properties

IUPAC Name |

3-methyl-2-(1-methylpyrazol-4-yl)butanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O2/c1-6(2)8(9(12)13)7-4-10-11(3)5-7/h4-6,8H,1-3H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFVLKGPPGGIGPZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C1=CN(N=C1)C)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1248324-67-5 |

Source

|

| Record name | 3-methyl-2-(1-methyl-1H-pyrazol-4-yl)butanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

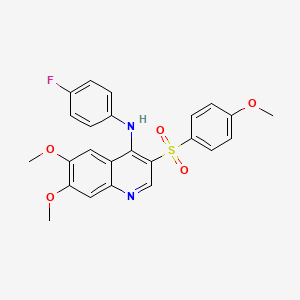

![N-(4-acetylphenyl)-3-oxo-2-phenyl-5-((tetrahydrofuran-2-yl)methyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2967004.png)

![2-Chloro-5-[methoxy(methyl)sulfamoyl]benzoic acid](/img/structure/B2967006.png)

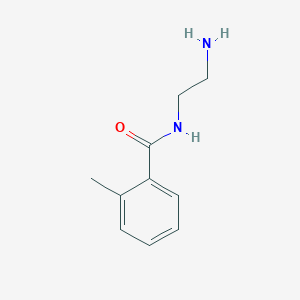

![2-Methyl-3-[4-(2,2,2-trifluoroethyl)piperazin-1-yl]propanoic acid](/img/structure/B2967015.png)

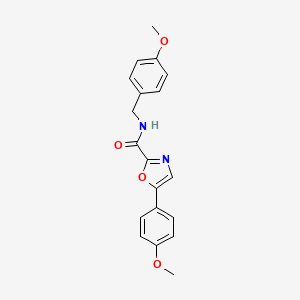

![N-(1,5-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B2967016.png)